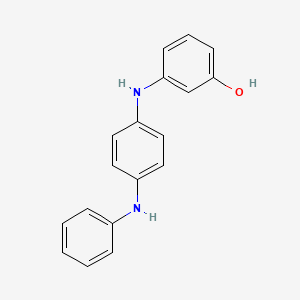
3-(4-Anilinoanilino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Anilinoanilino)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This compound is particularly interesting due to its unique structure, which includes two aniline groups attached to a phenol ring. This structure imparts specific chemical properties and reactivity patterns that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Anilinoanilino)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitrophenol with aniline under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a strong base such as sodium hydroxide (NaOH) and a reducing agent like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is also common for the reduction steps, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Anilinoanilino)phenol undergoes several types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
3-(4-Anilinoanilino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(4-Anilinoanilino)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a single hydroxyl group attached to an aromatic ring.
Aniline: Contains an amino group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties.
Uniqueness
3-(4-Anilinoanilino)phenol is unique due to the presence of both aniline and phenol groups in its structure, which imparts specific reactivity and functional properties not found in simpler phenols or anilines .
Properties
CAS No. |
85171-21-7 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-8-4-7-17(13-18)20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19-21H |
InChI Key |
OLBAOMXYNTWTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















